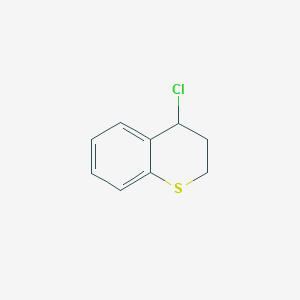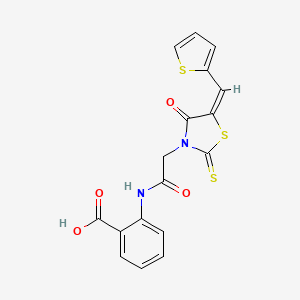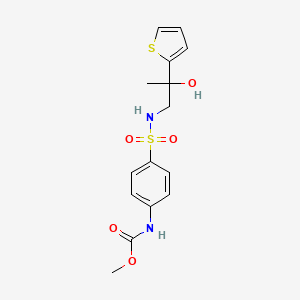
methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . It also contains a carbamate group and a sulfamoyl group, which are common in many biologically active compounds.
Aplicaciones Científicas De Investigación
Modifications and Derivatives
Methylcarbamate insecticides undergo various biological and nonbiological modifications, including hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, producing similar or identical products. These modifications play a crucial role in understanding the metabolic pathways and potential environmental impacts of carbamate derivatives. For instance, carbaryl, a widely studied methylcarbamate, is hydroxylated in biological systems to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, and is hydrolysed to form 1-naphthol. The metabolic processes of carbamates like aldicarb and methomyl are also well-documented, highlighting their transformation into various metabolites through oxidation and hydrolysis. These metabolic pathways are essential for assessing the environmental persistence and toxicity of carbamate pesticides (Knaak Jb, 1971).
Synthesis and Chemical Reactivity
The synthesis of carbamate derivatives is a significant area of research, offering insights into the chemical reactivity and potential applications of these compounds. For example, condensation reactions involving methyl (3-hydroxyphenyl)carbamate have led to the formation of various methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates, showcasing the versatility of carbamates in synthesizing complex molecules. Such synthetic pathways are critical for the development of new materials and pharmaceuticals, expanding the utility of carbamate chemistry in scientific research (A. V. Velikorodov & N. M. Imasheva, 2008).
Biological Monitoring and Environmental Impact
The environmental and health impacts of carbamates necessitate comprehensive biological monitoring. Research into the metabolites of phenmedipham, a carbamate herbicide, has identified metabolites such as methyl-N-(3-hydroxyphenyl)-carbamate and m-toluidine in the urine of exposed individuals. This highlights the importance of understanding the metabolic fate and potential health risks associated with carbamate exposure. Such studies are crucial for developing safety guidelines and mitigating the risks associated with carbamate pesticides (T. Schettgen, T. Weiss, & J. Angerer, 2001).
Propiedades
IUPAC Name |
methyl N-[4-[(2-hydroxy-2-thiophen-2-ylpropyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-15(19,13-4-3-9-23-13)10-16-24(20,21)12-7-5-11(6-8-12)17-14(18)22-2/h3-9,16,19H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGARIYWGYLMFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

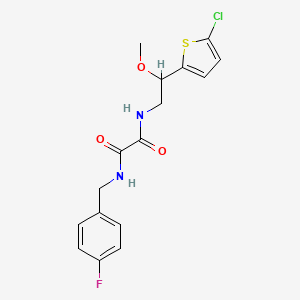


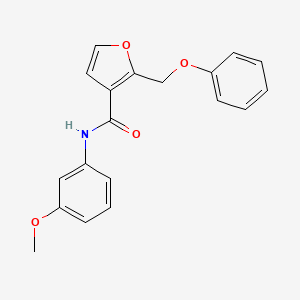
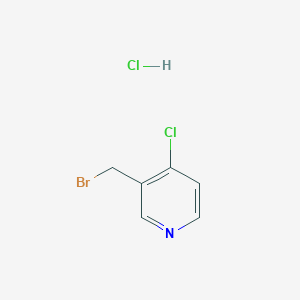
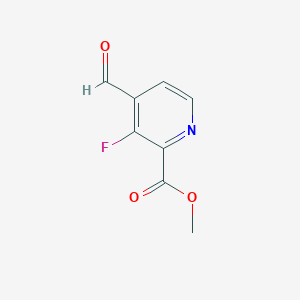
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579560.png)
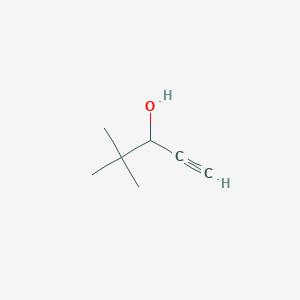

![3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2579565.png)

![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2579568.png)
